(2-Bromophenyl)diphenylmethanol
Overview
Description
The compound "(2-Bromophenyl)diphenylmethanol" is a brominated organic molecule that is structurally characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a diphenylmethanol moiety. This structure suggests potential reactivity due to the presence of the bromine atom, which can participate in various chemical reactions, and the diphenylmethanol group, which can be involved in transformations typical of alcohols and benzylic positions .
Synthesis Analysis
The synthesis of related brominated compounds often involves multi-step procedures that may include the use of halogenating agents, such as bromine, to introduce bromine atoms into the molecular framework. For instance, the synthesis of enantiomerically pure diarylethanes starting from brominated intermediates demonstrates the utility of bromine in constructing complex molecules with high enantiomeric purities . Additionally, the preparation of 2-(bromomethyl)benzophenone through side-chain bromination of 2-methylbenzophenone indicates the relevance of bromine in the generation of reactive intermediates for further transformations .
Molecular Structure Analysis
The molecular structure of "(2-Bromophenyl)diphenylmethanol" and related compounds is characterized by the presence of aromatic rings, which can influence the reactivity and the outcome of chemical reactions. For example, the bulky ferrocenyl group in a related compound was found to play an important role in the enantioselectivities of catalytic asymmetric reactions, demonstrating the impact of molecular structure on chemical properties .
Chemical Reactions Analysis
Brominated compounds like "(2-Bromophenyl)diphenylmethanol" can undergo various chemical reactions. The presence of the bromine atom makes them suitable for nucleophilic substitution reactions, as seen in the generation of isobenzofurans from 2-(α-bromoalkyl)benzophenones . Moreover, the alcohol functionality allows for reactions typical of alcohols, such as esterification or conversion into leaving groups for further substitution reactions. The compound's ability to participate in Wittig olefination, as seen in the synthesis of cyclic α-alkoxyphosphonium salts from related brominated alcohols, highlights its versatility in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of "(2-Bromophenyl)diphenylmethanol" are influenced by its molecular structure. The presence of the bromine atom and the diphenylmethanol group can affect properties such as boiling point, melting point, solubility, and reactivity. The bromine atom, in particular, can increase the molecular weight and potentially enhance the compound's reactivity towards nucleophilic agents. The diphenylmethanol moiety may contribute to the compound's ability to form hydrogen bonds, impacting its solubility and boiling point .
Scientific Research Applications
Reactions with Carbonyl Compounds
(2-Aminophenyl)diphenylmethanol, a compound structurally related to (2-Bromophenyl)diphenylmethanol, reacts with various ketones to form arylimines, tetrahydroacridin-1(2H)-one, and benzoxazine compounds. These reactions have been studied for their potential in synthesizing complex organic structures and intermediates (Gromachevskaya et al., 2018).
Molecular Chirality Studies
Research into the synthesis and properties of 13C-substituted chiral diphenylmethanol, which includes derivatives like (2-Bromophenyl)diphenylmethanol, has been conducted. This includes studies on absolute configuration and circular dichroism spectra, contributing to the understanding of molecular chirality (Harada et al., 2000).
Electron-Transport in Organic Light-Emitting Diodes
(m-Bromophenyl)diphenylphosphine oxide, a compound related to (2-Bromophenyl)diphenylmethanol, has been synthesized for use in organic light-emitting diodes (OLEDs). Such compounds are important for improving the operational stability and power efficiency of OLEDs, indicating a potential application area for (2-Bromophenyl)diphenylmethanol (Tan et al., 2016).
Synthesis of π-Conjugated Polymers
The use of derivatives like (5-bromo-4-hexylthiophen-2-yl)diphenylmethanol in the synthesis of poly(3-hexylthiophene), a model conjugated polymer, showcases an application in polymer chemistry. This process involves ipso-arylative cross-coupling, underlining the role of bromophenyl diphenylmethanol compounds in polymer synthesis (Shih et al., 2018).
Photoluminescence in Organic Compounds
2-(4-Bromophenyl)-3-(4-diphenylaminophenyl)acrylonitrile, closely related to (2-Bromophenyl)diphenylmethanol, has been synthesized and used in the study of photoluminescent properties of organic compounds. These compounds emit green fluorescence and have good thermal stability, indicating potential applications in optical materials and sensors (Li et al., 2011).
Asymmetric Catalysis
(2-Bromophenyl)diphenylmethanol and its derivatives have been studied in the context of asymmetric catalysis. For instance, their role in the asymmetric reduction of ketones to secondary alcohols highlights their potential as catalysts in stereochemical synthesis (Thvedt et al., 2011).
properties
IUPAC Name |
(2-bromophenyl)-diphenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGRKBUHJZBWKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536132 | |
Record name | (2-Bromophenyl)(diphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)diphenylmethanol | |
CAS RN |
61593-02-0 | |
Record name | (2-Bromophenyl)(diphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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